Product packaging for N-Ethylglutarimide(Cat. No.:CAS No. 25115-65-5)

N-Ethylglutarimide

Katalognummer: B132498
CAS-Nummer: 25115-65-5
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: RBMFXCRKRCRFAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-Ethylglutarimide is a chemical compound based on the glutarimide (piperidine-2,6-dione) core structure, a scaffold of significant interest in medicinal chemistry and chemical biology . Glutarimide derivatives are recognized for their diverse biological activities and are utilized extensively in research, particularly in the development of novel therapeutic agents . The glutarimide moiety is a key structural component in several pharmacologically active molecules, including immunomodulatory drugs like thalidomide and lenalidomide, which function by binding to the cereblon (CRBN) E3 ubiquitin ligase complex . This interaction is a cornerstone of Targeted Protein Degradation (TPD) strategies, such as Proteolysis-Targeting Chimeras (PROTACs), making glutarimide-based compounds invaluable tools for probing cellular degradation pathways and investigating "undruggable" targets . Furthermore, other 3,3-disubstituted glutarimide derivatives, such as aminoglutethimide, have been studied for their role as aromatase inhibitors, impacting estrogen biosynthesis . As an N-alkyl substituted analog, this compound serves as a valuable building block for researchers exploring structure-activity relationships, synthesizing new CRBN ligands, or developing novel molecular glues within the TPD field . Its utility extends to general organic synthesis as an intermediate for constructing more complex, functionally diverse molecules. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO2 B132498 N-Ethylglutarimide CAS No. 25115-65-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-ethylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-2-8-6(9)4-3-5-7(8)10/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMFXCRKRCRFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508940
Record name 1-Ethylpiperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25115-65-5
Record name 1-Ethylpiperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Studies of Chemical Reactions Involving N Ethylglutarimide

Elucidation of Reaction Pathways and Transition States of N-Ethylglutarimide

Understanding the reaction pathways and the associated transition states is fundamental to predicting the reactivity and designing synthetic routes involving this compound.

The reactivity of this compound is characterized by both nucleophilic and electrophilic interactions centered around the glutarimide (B196013) ring.

The nitrogen atom of the imide, after deprotonation, can act as a potent nucleophile. A study on the reaction of cyclic imides, including glutarimide, with oxiranes in the presence of sodium hydroxide (B78521) provides a clear example of this nucleophilic character. scirp.org The proposed mechanism involves the formation of an imide anion, which then attacks the oxirane ring in the rate-determining step. scirp.org This highlights the ability of the deprotonated this compound to participate in nucleophilic attack.

Conversely, the carbonyl carbons of the glutarimide ring are electrophilic and susceptible to attack by nucleophiles. This electrophilicity is a general feature of imides and is exploited in their synthesis from cyclic anhydrides, where a nucleophilic amine attacks a carbonyl carbon of the anhydride (B1165640). nih.gov

Furthermore, when an acyl group is attached to the nitrogen of the glutarimide, as in N-acyl-glutarimides, the molecule can act as an electrophile in cross-coupling reactions. acs.orgnsf.govresearchgate.net Studies on N-acyl-glutarimides in Suzuki–Miyaura cross-coupling and transamidation reactions demonstrate their high reactivity, which is attributed to the ground-state destabilization of the amide bond. acs.orgnsf.govresearchgate.net This destabilization enhances the electrophilicity at the acyl carbon, facilitating reactions with nucleophiles. acs.orgnsf.gov

Pericyclic reactions, which proceed through a cyclic transition state, represent a distinct class of concerted reactions. rsc.org While specific examples of pericyclic reactions involving this compound are not extensively documented in the reviewed literature, the glutarimide scaffold can participate in significant molecular rearrangements.

A notable example is the side-chain induced rearrangement observed in peptides containing a glutamine residue. ru.nl Through nucleophilic attack by the side-chain amide nitrogen, a six-membered glutarimide ring can be formed. ru.nl This process underscores the potential for the glutarimide system to be involved in intramolecular cyclization and rearrangement reactions.

Nucleophilic and Electrophilic Reactivity Profiles

Kinetics of this compound Transformations

The study of reaction kinetics provides quantitative insights into the rates of chemical transformations and the factors that influence them. wikipedia.org

The rate law for a reaction provides a mathematical expression that relates the reaction rate to the concentration of reactants. photophysics.com For the reaction of cyclic imides with oxiranes catalyzed by sodium hydroxide, a specific rate law has been determined. scirp.org The study found that the reaction of glutarimide with ethylene (B1197577) and propylene (B89431) oxides follows the rate law:

Rate = k[cat]0.5[imide][oxirane]0.5 scirp.org

Here, k is the rate constant, and [cat], [imide], and [oxirane] are the concentrations of the catalyst, the imide (glutarimide), and the oxirane, respectively. scirp.org This rate law suggests a complex mechanism where the reaction order with respect to the catalyst and the oxirane is 0.5. scirp.org

Kinetic studies on the Suzuki-Miyaura cross-coupling of N-acyl-glutarimides have also been conducted, providing data on reaction yields over time under specific conditions. acs.org While not a formal rate law, these kinetic profiles offer valuable information on the reaction's progress.

N-Acyl-glutarimideBoronic AcidTime (min)Yield (%)
N-benzoyl-glutarimide4-MeO-C6H4-B(OH)2535
N-benzoyl-glutarimide4-MeO-C6H4-B(OH)21570
N-benzoyl-glutarimide4-MeO-C6H4-B(OH)23095
N-benzoyl-glutarimide4-CF3-C6H4-B(OH)21545
N-benzoyl-glutarimide4-CF3-C6H4-B(OH)23080
N-benzoyl-glutarimide4-CF3-C6H4-B(OH)26098

Data sourced from a study on the Suzuki–Miyaura cross-coupling of N-acyl-glutarimides. acs.org

Reaction conditions such as concentration, temperature, and solvent can significantly impact the kinetics of reactions involving this compound.

In the reaction of glutarimide with oxiranes, the concentrations of the imide, oxirane, and the sodium hydroxide catalyst all influence the reaction rate, as indicated by the determined rate law. scirp.org The study also investigated the relative reactivity of different imides and oxiranes, finding the order of reactivity for imides to be Glutarimide > Phthalimide (B116566)Succinimide (B58015). scirp.org

For the Suzuki-Miyaura cross-coupling of N-acyl-glutarimides, the nature of the boronic acid (electron-rich vs. electron-withdrawing) and the solvent system (e.g., aqueous conditions) have been shown to affect the reaction yields and rates. acs.org For instance, some N-acyl-glutarimides show significantly different reactivity in aqueous versus non-aqueous conditions, which is likely due to differences in solubility. acs.org

The influence of acid concentration on the hydrolysis of related N-substituted succinimides has been studied in detail. jcsp.org.pkresearchgate.net The rate of hydrolysis was found to increase with acid concentration up to a certain point, after which the rate decreases. jcsp.org.pk This behavior is attributed to the decreasing activity of water at very high acid concentrations. jcsp.org.pk A similar dependency would be expected for the acid-catalyzed hydrolysis of this compound.

Rate Law Determination for Key this compound Reactions

Hydrolytic Stability and Degradation Mechanisms of this compound

The stability of the glutarimide ring towards hydrolysis is a critical parameter, particularly in aqueous environments.

A study on the stability of N-substituted thalidomide (B1683933) derivatives, which contain a glutarimide ring, provides direct insight into the hydrolytic stability of N-ethyl substituted systems. nih.gov The stability of an N-ethyl substituted glutarimide analog was determined under physiological conditions (pH 7.4 and 37°C). nih.gov The study reported that the substitution of the nitrogen atom with an ethyl group resulted in a higher stability in aqueous medium compared to thalidomide itself. nih.gov

The mechanism of acid-catalyzed hydrolysis of N-substituted succinimides has been shown to proceed via an A-2 mechanism. jcsp.org.pkresearchgate.net This mechanism involves a bimolecular attack of water on the protonated substrate in the rate-determining step. It is plausible that the acid-catalyzed hydrolysis of this compound follows a similar A-2 pathway.

The thermal degradation of polymers containing imide groups has been studied, indicating that these functionalities can undergo decomposition at elevated temperatures. bhu.ac.intainstruments.commdpi.com While specific data for the thermal degradation of this compound was not found in the reviewed literature, it is expected to decompose at high temperatures, likely through fragmentation of the glutarimide ring and the ethyl substituent.

CompoundConditionHalf-life (t1/2)
N-ethyl substituted glutarimide analogpH 7.4, 37°CHigher than thalidomide

Acid-Catalyzed Hydrolysis Pathways of Glutarimides

Redox Chemistry and Electron Transfer Processes of this compound

Redox reactions involve the transfer of electrons between chemical species, resulting in a change in their oxidation states. khanacademy.orglibretexts.org The redox chemistry of this compound involves both oxidation and reduction of the molecule.

The oxidation of this compound can occur at several positions, primarily at the carbon atoms adjacent to the nitrogen. The oxidation of N-acyl amines and related compounds with powerful oxidants like ruthenium tetroxide (RuO₄) is known to produce imides, indicating the reactivity of the α-methylene groups to the nitrogen. researchgate.net

Oxidation of this compound can lead to various products through different pathways:

Oxidation of the N-ethyl group: The methylene (B1212753) or methyl group on the ethyl substituent can be oxidized. This can lead to the formation of N-(1-hydroxyethyl)glutarimide or N-(2-hydroxyethyl)glutarimide. Further oxidation could lead to N-acetylglutarimide or cleavage of the ethyl group. Oxidative N-dealkylation is a known metabolic pathway for tertiary amines. escholarship.org

Oxidation of the Glutarimide Ring: The methylene groups within the glutarimide ring (α to the carbonyl groups) can also be oxidized. Oxidation of N-alkylamides catalyzed by N-hydroxyphthalimide under mild conditions has been reported, suggesting the possibility of forming hydroxylated or unsaturated derivatives. dokumen.pub

Mechanism of Oxidation: The reaction likely proceeds through the formation of radical intermediates. For instance, in reactions involving N-nitrosodimethylamine (NDMA) formation, an initial H-abstraction from a group adjacent to a nitrogen atom leads to the formation of an N-radical species, which is then further oxidized. nih.govnih.gov A similar abstraction of a hydrogen atom from the N-ethyl group or the glutarimide ring would generate a carbon-centered radical, which could then react with an oxidizing agent to form an oxygenated product.

Potential Oxidation SitePossible ProductsNotes
N-CH₂-CH₃ (Methylene)N-(1-hydroxyethyl)glutarimideInitial hydroxylation product.
Ring C-H (α to C=O)Hydroxylated glutarimide derivativesOxidation of the heterocyclic ring.
N-Alkyl GroupN-dealkylation products (Glutarimide)Cleavage of the ethyl group.

The reduction of imides like this compound can yield different products depending on the reducing agent and reaction conditions. The carbonyl groups of the imide are the primary sites for reduction.

Common reductive pathways include:

Partial Reduction: The use of milder reducing agents, such as sodium borohydride, can lead to the partial reduction of one of the carbonyl groups to a hydroxyl group. For instance, the reduction of an N-acyliminium ion, generated from an imide, with NaBH₄ can yield a fused isoquinolinone. sci-hub.se This suggests a pathway where one carbonyl in this compound is reduced to form a hydroxylactam (5-hydroxy-1-ethyl-piperidin-2-one).

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can fully reduce both carbonyl groups of the imide to methylene groups. This comprehensive reduction would convert this compound into N-ethylpiperidine.

Reductive Cleavage: In some cases, reduction can lead to ring cleavage. However, the more common pathway is the reduction of the carbonyls. Studies on the reduction of tertiary amine N-oxides show conversion to the corresponding tertiary amines, which is a related reductive process involving a nitrogen-containing heterocycle. escholarship.org

Reducing Agent TypeProduct ProfileExample Product from this compound
Mild (e.g., NaBH₄)Partial reduction to a hydroxylactam.5-Hydroxy-1-ethyl-piperidin-2-one
Strong (e.g., LiAlH₄)Complete reduction of both carbonyls to methylenes.N-ethylpiperidine

Advanced Analytical Techniques for Comprehensive Characterization and Mechanistic Research of N Ethylglutarimide Systems

Spectroscopic Methods for Structural Elucidation and Dynamic Studies

Spectroscopic techniques are indispensable for probing the molecular structure and dynamic behavior of N-Ethylglutarimide. These methods rely on the interaction of electromagnetic radiation with the molecule to reveal details about its conformation, configuration, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of small organic molecules like this compound. nih.gov By measuring parameters such as coupling constants and chemical shifts, often at varying temperatures and in different solvents, the populations of different conformers in solution can be determined. nih.govauremn.org.br Quantum mechanical calculations are frequently used in conjunction with NMR data to understand the stereoelectronic interactions that govern conformational stability. nih.gov

The analysis of coupling constants, in particular, provides detailed insights into the dihedral angles within the molecule, allowing for the elucidation of its preferred three-dimensional structure. nih.gov For conformationally labile molecules, dynamic NMR techniques can be employed to study the energy barriers between different conformations. unibas.it While methods like Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful for conformational analysis, they can be limited for small, highly symmetrical molecules. arxiv.org In such cases, other 2D NMR techniques, such as ¹H-¹⁵N HMBC, can be utilized to reveal the presence of hidden conformers. arxiv.org

Table 1: Key NMR Parameters for Conformational Analysis

NMR ParameterInformation Provided
Chemical Shift (δ)Provides information about the electronic environment of a nucleus. Changes in chemical shifts can indicate conformational changes. auremn.org.br
Coupling Constant (J)Dependent on the dihedral angle between coupled nuclei, providing crucial information about molecular geometry and conformation. nih.gov
Nuclear Overhauser Effect (NOE)Arises from through-space interactions between nuclei, allowing for the determination of internuclear distances and elucidation of three-dimensional structure. arxiv.org

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uni-siegen.de The resulting spectra serve as a unique "fingerprint," allowing for the identification and characterization of the compound. horiba.com These non-destructive methods can provide both qualitative and quantitative information about the sample.

IR spectroscopy is based on the absorption of infrared radiation by molecular vibrations that induce a change in the dipole moment. libretexts.org In contrast, Raman spectroscopy relies on the inelastic scattering of monochromatic light, where the frequency shift corresponds to the vibrational energy levels of the molecule. horiba.com A key distinction is that for a vibration to be Raman active, it must cause a change in the polarizability of the molecule. uni-siegen.de

For a molecule like this compound, which contains a C=O (carbonyl) and N-H (imide) group, characteristic vibrational bands would be expected in the IR and Raman spectra. The stretching vibrations of these functional groups are particularly informative.

Table 2: Expected Vibrational Modes for this compound

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
C=OStretching1650-1750
N-HStretching3100-3500
C-NStretching1000-1350
C-H (Aliphatic)Stretching2850-3000

Note: The exact positions of these bands can be influenced by factors such as hydrogen bonding and the physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.orgmsu.edu The wavelength of maximum absorbance (λmax) corresponds to the energy difference between these orbitals.

For this compound, the presence of the carbonyl group (C=O) is the primary chromophore. This group can undergo n → π* and π → π* transitions. shu.ac.uk The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital and typically occurs at longer wavelengths with lower molar absorptivity. libretexts.orgshu.ac.uk The π → π* transition, involving the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital, occurs at shorter wavelengths with higher intensity. shu.ac.uk The solvent environment can influence the positions of these absorption bands. shu.ac.uk

Table 3: Electronic Transitions in UV-Vis Spectroscopy

TransitionDescriptionTypical Wavelength Region
σ → σExcitation of an electron from a σ bonding orbital to a σ anti-bonding orbital. Requires high energy. libretexts.org< 200 nm
n → σExcitation of a non-bonding electron to a σ anti-bonding orbital. shu.ac.uk150 - 250 nm
π → πExcitation of an electron from a π bonding orbital to a π anti-bonding orbital. libretexts.orgshu.ac.uk200 - 700 nm
n → πExcitation of a non-bonding electron to a π anti-bonding orbital. libretexts.orgshu.ac.uk200 - 700 nm

Circular Dichroism (CD) for Chiral Glutarimide (B196013) Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. ntu.edu.sg It measures the differential absorption of left- and right-circularly polarized light. libretexts.org Only molecules that are chiral will exhibit a CD spectrum. ntu.edu.sg This technique is particularly valuable for determining the absolute configuration and conformation of chiral compounds. nih.gov

For a chiral derivative of this compound, CD spectroscopy could be used to probe the stereochemistry of the molecule. The sign and magnitude of the CD signal (the Cotton effect) are sensitive to the spatial arrangement of the atoms and chromophores within the molecule. jascoinc.com Induced CD can also be observed when an achiral chromophore is placed in a chiral environment. jascoinc.com Recent developments have even enabled the use of visible-light CD for colorless chiral organic compounds through interfacial charge-transfer transitions. rsc.org

Chromatographic and Mass Spectrometric Approaches for this compound and Related Compounds

Chromatographic techniques coupled with mass spectrometry are essential for the separation, identification, and quantification of this compound and its related compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgcmro.in It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. wikipedia.org In GC, the sample is vaporized and separated into its components as it travels through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and identification by comparing it to spectral libraries. cmro.in

The ionization method can influence the resulting mass spectrum. For instance, cold electron ionization (cold EI) can enhance the molecular ion peak, which is often weak or absent in conventional EI, aiding in the determination of the molecular weight. spectroscopyonline.com GC-MS is considered a "gold standard" for forensic substance identification due to its specificity. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile and Polar Analytes

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis prowess of mass spectrometry (MS). wikipedia.org This synergy makes it an indispensable tool for the analysis of non-volatile, thermally unstable, and polar compounds, categories into which this compound falls. chemyx.comthermofisher.com The principle of LC-MS involves physically separating components of a mixture using liquid chromatography before they are introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z). chemyx.com

The utility of LC-MS in analyzing compounds like this compound stems from its ability to handle complex biological or environmental samples where the analyte of interest is present among numerous other components. thermofisher.com The liquid chromatography stage separates this compound from the matrix, reducing ion suppression effects and allowing for clearer mass spectra. creative-biolabs.com Reversed-phase HPLC is a common mode of separation used, where a nonpolar stationary phase is used with a polar mobile phase. For a polar compound like this compound, careful selection of the column and mobile phase composition, including pH, is crucial for achieving effective separation from other polar analytes or impurities. thermofisher.com The dual selectivity of separation by physico-chemical properties in the LC dimension and by mass-to-charge ratio in the MS dimension provides high confidence in the identification and quantification of the target analyte. chemyx.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of this compound and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z), typically to four or more decimal places. savemyexams.comresearchgate.net This technique distinguishes between the exact mass (the calculated mass based on the most abundant isotopes of the constituent elements) and the nominal mass (the integer mass). algimed.combioanalysis-zone.com This capability is crucial for determining the elemental composition of this compound and its derivatives, as it can differentiate between molecules that share the same integer mass but have different chemical formulas. bioanalysis-zone.com

For this compound (C₇H₁₁NO₂), the exact mass can be calculated using the monoisotopic masses of its constituent elements. This high-precision measurement allows researchers to confidently confirm the identity of the compound in a sample, distinguishing it from other potential isobaric (same nominal mass) interferences. savemyexams.com For instance, a compound like C₈H₁₃O₂ would have the same nominal mass of 141 but a different exact mass.

Table 1: Calculation of Exact Mass for this compound (C₇H₁₁NO₂) and Comparison with an Isobaric Compound

ElementIsotopeAccurate Atomic Mass (Ar)Atoms in this compoundContribution to Exact MassAtoms in C₈H₁₃O₂Contribution to Exact Mass
Carbon¹²C12.0000784.0000896.0000
Hydrogen¹H1.00781111.08581313.0987
Nitrogen¹⁴N14.0031114.003100.0000
Oxygen¹⁶O15.9949231.9898231.9898
Total 141.0787 141.0885

Note: Data derived from principles described in HRMS literature. savemyexams.combioanalysis-zone.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry, also known as MS/MS or MS², is an advanced technique used for detailed structural elucidation. wikipedia.org The process involves multiple stages of mass analysis, typically separated by a fragmentation step. nationalmaglab.org In a typical experiment, the first mass spectrometer (MS1) selects a specific "precursor ion" of interest, such as the protonated molecule of this compound, [M+H]⁺. This selected ion is then directed into a collision cell, where it collides with an inert gas (like argon or nitrogen), a process called collision-induced dissociation (CID). unt.edu These collisions impart energy to the precursor ion, causing it to break apart into smaller "product ions." nationalmaglab.orgunt.edu The resulting fragment ions are then analyzed by a second mass spectrometer (MS2), generating a product ion spectrum. wikipedia.org

This fragmentation pattern is not random; it is characteristic of the molecule's structure. By analyzing the masses of the product ions, researchers can piece together the structure of the original molecule and propose fragmentation pathways. researchgate.net For this compound, characteristic losses would be expected, such as the loss of the ethyl group, carbon monoxide (CO) from the imide ring, or other neutral losses. This detailed structural information is critical for distinguishing between isomers and identifying unknown metabolites or degradation products. nih.gov The ability to perform multiple fragmentation steps (MSⁿ) in instruments like ion traps provides even deeper structural insights. wikipedia.org

Table 2: Plausible Fragmentation Pathway for this compound ([M+H]⁺ = m/z 142.08) in MS/MS

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral LossFragment m/z (calculated)
142.08[C₅H₆NO₂]⁺C₂H₅ (ethyl radical)112.04
142.08[C₆H₁₀NO]⁺CO (carbonyl)114.08
114.08[C₅H₁₀N]⁺CO (carbonyl)86.08
142.08[C₇H₁₂N]⁺O₂110.10

Note: This table represents a hypothetical fragmentation based on the principles of tandem mass spectrometry and common fragmentation patterns of related structures.

Hyphenated Techniques for Complex Mixture Analysis and Reaction Monitoring

The analysis of complex mixtures, such as those from synthetic reactions or biological matrices, requires techniques that offer both high separation efficiency and definitive structural identification. nih.govalwsci.com Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are exceptionally well-suited for this purpose, enabling online analysis and reaction monitoring. alwsci.comresearchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly combines HPLC separation with NMR spectroscopy. nih.gov This provides detailed structural information about the components of a mixture as they elute from the chromatography column. researchgate.net For the analysis of this compound reaction systems, LC-NMR could be used to separate and identify not only the parent compound but also intermediates, byproducts, and degradation products in real-time without the need for laborious offline isolation. nih.gov While NMR is less sensitive than MS, it provides unambiguous structural elucidation. researchgate.net

Gas Chromatography-Infrared Spectroscopy (GC-IR) couples the separation power of GC with the functional group identification capabilities of IR spectroscopy. news-medical.net As components elute from the GC column, they pass through an IR spectrometer, which provides a spectrum identifying the functional groups present. news-medical.net This technique would be applicable to volatile derivatives of this compound or related volatile compounds in a mixture, allowing for the confirmation of structural features like carbonyl groups (C=O) of the imide ring and C-N bonds.

The interface between liquid chromatography and mass spectrometry is a critical component that facilitates the ionization of the analyte. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two of the most common atmospheric pressure ionization sources. wikipedia.org

Electrospray Ionization (ESI) is a soft ionization technique that is ideal for polar and large macromolecules. wikipedia.orgmetwarebio.com It uses a high voltage to generate an aerosol of charged droplets from the liquid eluent. nih.gov As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, which are then analyzed by the mass spectrometer. nih.gov Because it is a soft technique, ESI typically produces intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺), making it highly suitable for determining the molecular weight of polar compounds like this compound. wikipedia.org

Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar and thermally stable compounds with lower molecular weights (typically <1500 Da). wikipedia.orgnih.gov In APCI, the eluent from the LC is vaporized in a heated tube and then ionized by corona discharge. creative-proteomics.com This process involves gas-phase ion-molecule reactions. wikipedia.org APCI is less susceptible to matrix effects and can handle higher mobile phase flow rates than ESI. creative-proteomics.com For this compound, which has moderate polarity, APCI could serve as a complementary technique to ESI, potentially offering different ionization efficiencies and fragmentation patterns depending on the analytical conditions. researchgate.net

Table 3: Comparison of ESI and APCI for this compound Analysis

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ions are generated from charged droplets in solution via an electric field. nih.govGas-phase ion-molecule reactions are initiated by a corona discharge. wikipedia.org
Analyte Suitability Ideal for polar, non-volatile, and large molecules (biomolecules). wikipedia.orgSuited for less polar to moderately polar, thermally stable molecules (<1500 Da). wikipedia.org
Ionization Soft ionization, produces multiply charged ions for large molecules and singly charged ions for small molecules. wikipedia.orgSoft ionization, but generally produces singly charged ions. creative-proteomics.com
This compound Highly suitable due to its polar nature. Expected to form [M+H]⁺ or adduct ions.Potentially suitable if the compound exhibits sufficient thermal stability.
Matrix Effects More susceptible to ion suppression from salts and non-volatile buffers.Less susceptible to matrix effects compared to ESI.

LC-NMR and GC-IR for Online Structural Information

Electroanalytical Tools for Probing this compound Reaction Mechanisms

Electroanalytical methods are a class of techniques that study an analyte by measuring the potential and/or current in an electrochemical cell. wikipedia.org These methods are powerful for investigating redox reactions, providing vital information on kinetics, thermodynamics, and reaction mechanisms. news-medical.netnih.gov

For a compound like this compound, cyclic voltammetry (CV) is a particularly valuable tool. solubilityofthings.com CV involves scanning the potential of a working electrode linearly and measuring the resulting current. nih.gov This technique can be used to determine the reduction and oxidation potentials of this compound, revealing information about its electrochemical stability and reactivity. By observing how the voltammetric response changes under different conditions (e.g., scan rate, presence of other reactants), one can gain insight into the mechanisms of electron transfer reactions involving the imide functional group. nih.gov This information is crucial for understanding its role in electrochemical synthesis, degradation pathways, or its interaction with redox-active biological systems. The data obtained, such as peak potentials and currents, can be used to characterize short-lived intermediates that may be formed during a reaction. news-medical.netnih.gov

Voltammetry for Redox Potential Determination

Voltammetry, especially cyclic voltammetry (CV), is a fundamental electrochemical technique used to probe the redox behavior of chemical species. libretexts.org It involves applying a linearly varying potential to an electrode and measuring the resulting current. als-japan.com This method can determine the reduction and oxidation potentials of a molecule and provide insights into the kinetics and reversibility of electron transfer processes.

In the context of this compound, cyclic voltammetry can be employed to determine its standard redox potential. The experiment would involve dissolving this compound in a suitable solvent containing a supporting electrolyte, such as acetonitrile (B52724) with tetrabutylammonium (B224687) perchlorate, to ensure conductivity. A three-electrode system, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), would be utilized.

As the potential is swept, the this compound molecule may undergo reduction or oxidation at the electrode surface. The resulting voltammogram would display peaks corresponding to these redox events. The peak potentials (anodic peak potential, Epa, and cathodic peak potential, Epc) are characteristic of the analyte. libretexts.org For a reversible one-electron process, the formal reduction potential (E°') can be estimated as the midpoint of the peak potentials.

The scan rate, the rate at which the potential is varied, can be adjusted to study the stability of the electrochemically generated species. For instance, if the radical anion or cation of this compound is unstable and undergoes a follow-up chemical reaction, the shape and peak currents of the voltammogram will change with the scan rate. This provides valuable information about the reaction mechanism. nih.gov

Table 1: Hypothetical Cyclic Voltammetry Data for this compound

Scan Rate (mV/s)Anodic Peak Potential (Epa) (V)Cathodic Peak Potential (Epc) (V)Anodic Peak Current (Ipa) (µA)Cathodic Peak Current (Ipc) (µA)
50-1.85-1.955.2-5.1
100-1.84-1.967.3-7.2
200-1.83-1.9710.4-10.3
400-1.82-1.9814.7-14.5
800-1.81-1.9920.8-20.5

Note: The data in this table is hypothetical and serves to illustrate the expected results from a cyclic voltammetry experiment on this compound. The actual values would need to be determined experimentally.

In Situ Spectroelectrochemistry for Intermediate Observation

While voltammetry provides valuable information about the thermodynamics and kinetics of electron transfer, it does not directly reveal the structural identity of the intermediates formed during the redox process. In situ spectroelectrochemistry overcomes this limitation by coupling an electrochemical experiment with a spectroscopic technique, allowing for the direct observation and characterization of transient species as they are generated at the electrode surface.

For the study of this compound, techniques such as UV-Vis, infrared (IR), or electron paramagnetic resonance (EPR) spectroelectrochemistry could be particularly informative. For instance, if the reduction of this compound leads to the formation of a colored radical anion, UV-Vis spectroelectrochemistry would allow for the monitoring of its characteristic absorption bands as a function of the applied potential. This can confirm the identity of the intermediate and provide kinetic data on its formation and decay.

Similarly, in situ IR spectroelectrochemistry can detect changes in the vibrational modes of the this compound molecule upon reduction or oxidation. This would be particularly useful for observing changes in the carbonyl (C=O) stretching frequencies of the glutarimide ring, providing direct evidence of the location of the electron transfer.

If the redox process involves the formation of a paramagnetic species, such as a radical anion or cation, in situ EPR spectroelectrochemistry is the technique of choice. nih.gov This method allows for the direct detection and characterization of the radical intermediate, providing information about its electronic structure and environment. The study of tocopherols, for example, has utilized in situ electrolytic electron spin resonance (a form of EPR) to investigate the scavenging of superoxide (B77818) radicals, demonstrating the power of this technique in elucidating complex reaction mechanisms involving radical intermediates. nih.govmdpi.com

By combining the electrochemical data from voltammetry with the spectroscopic information from in situ techniques, a comprehensive picture of the redox behavior and reaction mechanisms of this compound can be constructed. This detailed understanding is essential for its potential applications in various fields of chemistry.

Computational Chemistry Approaches to N Ethylglutarimide Systems

Quantum Chemical Studies on Electronic Structure and Reactivity of N-Ethylglutarimide

Quantum chemical methods are instrumental in understanding the fundamental electronic properties that govern the reactivity and behavior of this compound. mdpi.comresearchgate.netnih.gov These approaches solve the Schrödinger equation, or its density-based equivalent, to provide information on energy, geometry, and electronic distribution. montana.eduresearchoutreach.org

Density Functional Theory (DFT) has become a widely used method in computational chemistry for studying the ground state properties of molecular systems. wikipedia.orgimperial.ac.uk It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by the electron density. wikipedia.orgrutgers.eduabinit.org DFT offers a good balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. imperial.ac.uk

In DFT, the total energy of the system is expressed as a functional of the electron density. rutgers.edu The Kohn-Sham approach is typically employed, which replaces the difficult problem of interacting electrons with a more manageable system of non-interacting electrons moving in an effective potential. rutgers.edu This potential includes the external potential from the nuclei, the classical Coulomb repulsion between electrons (Hartree potential), and the exchange-correlation functional, which accounts for all the complex many-body effects. rutgers.edu

The accuracy of DFT calculations heavily relies on the choice of the exchange-correlation functional. abinit.org Various functionals have been developed, ranging from the Local Density Approximation (LDA) to Generalized Gradient Approximations (GGAs), meta-GGAs, and hybrid functionals that incorporate a portion of exact Hartree-Fock exchange. nih.gov For a molecule like this compound, hybrid functionals such as B3LYP or PBE0 often provide reliable results for geometries and energies.

A typical DFT calculation for this compound would involve optimizing the molecular geometry to find the minimum energy structure. This process iteratively calculates the forces on the atoms and adjusts their positions until a stationary point on the potential energy surface is reached. pennylane.ai From this optimized geometry, various ground-state properties can be calculated, as shown in the table below.

Table 1: Calculated Ground State Properties of this compound using DFT

PropertyCalculated ValueUnit
Total EnergyValueHartrees
Dipole MomentValueDebye
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV

Note: The values in this table are placeholders and would be obtained from actual DFT calculations.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and its tendency to undergo electronic excitations.

Ab initio (from the beginning) methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. montana.edu These methods solve the Schrödinger equation and include a hierarchy of approaches that can systematically approach the exact solution, with increasing computational cost. montana.eduresearchgate.net

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, etc.), and Coupled Cluster (CC) theory. nih.gov HF theory provides a starting point by approximating the many-electron wavefunction as a single Slater determinant, but it neglects electron correlation. imperial.ac.uk

For higher accuracy, post-Hartree-Fock methods are necessary. MP2, for instance, adds electron correlation by treating it as a perturbation to the HF solution. nih.gov Coupled Cluster methods, such as CCSD and CCSD(T), are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies, though they are computationally demanding. montana.edu

For this compound, these high-accuracy methods can be used to obtain benchmark values for its energy and optimized geometry. pennylane.aiumd.edu These results can then be used to validate the accuracy of more computationally efficient methods like DFT.

Table 2: Comparison of Calculated Energies for this compound with Different Ab Initio Methods

MethodBasis SetTotal Energy (Hartrees)Relative Energy (kcal/mol)
HFcc-pVDZValueValue
MP2cc-pVDZValueValue
CCSD(T)cc-pVDZValue0.0 (Reference)
HFcc-pVTZValueValue
MP2cc-pVTZValueValue
CCSD(T)cc-pVTZValueValue

Note: The values in this table are placeholders and would be obtained from actual ab initio calculations. The relative energies are with respect to the highest level of theory shown.

Geometry optimization with these methods provides a very precise determination of bond lengths, bond angles, and dihedral angles for this compound in the gas phase. pennylane.ai

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost. gaussian.comscm.comsouthampton.ac.uk A basis set is a set of mathematical functions (typically atom-centered Gaussian functions) used to build the molecular orbitals. southampton.ac.uk

Basis sets are categorized by their size and flexibility. scm.com Minimal basis sets, like STO-3G, use the minimum number of functions required for each atom and are computationally inexpensive but often provide only qualitative results. gaussian.com Larger basis sets, such as Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVTZ), offer greater flexibility and lead to more accurate results at a higher computational expense. gaussian.comscm.comarxiv.org

The selection of a basis set involves a trade-off between accuracy and computational efficiency. scm.com For a molecule the size of this compound, a double-zeta basis set with polarization functions (e.g., 6-31G* or cc-pVDZ) often provides a reasonable compromise for initial geometry optimizations and frequency calculations. For higher accuracy energy calculations, a triple-zeta basis set (e.g., cc-pVTZ) or even larger sets might be necessary. arxiv.org Diffuse functions (indicated by "aug-" or "+") are important for describing anions, excited states, and weak interactions, but they also increase the computational cost. stackexchange.com

Computational efficiency is also influenced by the chosen quantum chemical method. arxiv.org As mentioned, methods scale differently with the size of the system. DFT methods typically scale better than highly correlated ab initio methods, making them more suitable for larger systems or for molecular dynamics simulations. imperial.ac.uk

Table 3: Computational Cost Scaling of Different Quantum Chemical Methods

MethodScaling with System Size (N)
Hartree-Fock (HF)~N4
Density Functional Theory (DFT)~N3-N4
Møller-Plesset Perturbation Theory (MP2)~N5
Coupled Cluster (CCSD)~N6
Coupled Cluster with Perturbative Triples (CCSD(T))~N7

Note: N represents the number of basis functions, which is proportional to the size of the molecule.

For this compound, this means that while a CCSD(T) calculation with a large basis set would provide a very accurate energy, a DFT calculation with a moderate basis set might be more practical for exploring its potential energy surface or reactivity.

Ab Initio Methods for High-Accuracy Energy and Geometry Optimization

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comvolkamerlab.orgbiorxiv.org By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape and intermolecular interactions of systems like this compound. nih.gov

MD simulations rely on a force field, which is a set of empirical energy functions and parameters that describe the potential energy of a system of particles. usc.edunih.gov The force field defines the interactions between atoms, including bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. usc.edu

The accuracy of an MD simulation is highly dependent on the quality of the force field used. For a specific class of molecules like glutarimides, it is crucial to use a well-validated force field. While general-purpose force fields like AMBER, CHARMM, and OPLS exist, their parameters may not be optimal for all specific molecular functionalities. nih.gov

Developing or validating a force field for this compound would involve:

Parameterization: Deriving parameters for bond lengths, angles, dihedrals, and partial atomic charges. These are often obtained from high-level quantum mechanical calculations on this compound and related smaller fragments.

Validation: Comparing the results of MD simulations using the new parameters against experimental data or high-level quantum mechanical calculations. This could include comparing conformational energies, vibrational frequencies, or thermodynamic properties.

The Merck Molecular Force Field (MMFF) is one example of a force field that has been used for glutarimide (B196013) derivatives. sci-hub.se

The solvent environment can significantly influence the conformation and reactivity of a molecule. wikipedia.org MD simulations are particularly well-suited for studying these solvent effects by explicitly including solvent molecules in the simulation box. nih.gov

By simulating this compound in a box of water or another solvent, one can observe how the solvent molecules arrange themselves around the solute and how this affects the solute's structure and dynamics. This provides insights into:

Solvation Shell Structure: The organization of solvent molecules in the immediate vicinity of this compound.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between this compound and protic solvents.

Conformational Preferences: The influence of the solvent on the relative stability of different conformers of this compound. claudiozannoni.it

From the simulation trajectory, thermodynamic properties related to solvation can be calculated. The free energy of solvation, which represents the energy change when a molecule is transferred from the gas phase to a solvent, is a key quantity. libretexts.org It can be broken down into enthalpic and entropic contributions. libretexts.org

Table 4: Thermodynamic Parameters of Solvation for this compound in Water (Hypothetical Data)

Thermodynamic ParameterCalculated ValueUnit
Solvation Free Energy (ΔGsolv)Valuekcal/mol
Solvation Enthalpy (ΔHsolv)Valuekcal/mol
Solvation Entropy (TΔSsolv)Valuekcal/mol

Note: These values are placeholders and would be determined from specialized MD simulations and analysis, such as thermodynamic integration or free energy perturbation methods.

Understanding the thermodynamics of solvation is crucial for predicting the solubility and partitioning behavior of this compound in different environments. vito.benih.gov

Binding Site Interactions and Ligand Dynamics for this compound Derivatives

The study of binding site interactions is crucial for understanding the pharmacological effects of this compound derivatives. These interactions are often with protein targets, where the compound can act as an inhibitor or modulator. Computational methods allow for a detailed examination of the binding pocket and the non-covalent interactions that stabilize the ligand-protein complex.

Key interactions governing the binding of glutarimide derivatives, such as those targeting the protein Cereblon (CRBN), include hydrogen bonds and hydrophobic interactions. For instance, the glutarimide moiety itself frequently forms hydrogen bonds within a conserved tri-tryptophan pocket of the CRBN E3 ubiquitin ligase. nih.gov The aromatic portions of these derivatives can engage in hydrophobic or π-π stacking interactions within the tryptophan-lined 'aromatic cage' of the binding pocket. rscf.ru

Ligand dynamics simulations provide a deeper understanding of the binding process, revealing the conformational changes that both the ligand and the protein undergo. nih.gov These simulations can show how a ligand like an this compound derivative approaches the binding site, the pathway it takes, and the energetic changes that occur during this process. nih.govrsc.org The dynamics of the ligand-receptor interaction can influence the residence time of the compound in the binding site, which is a critical parameter for its efficacy. Studies have shown that ligand-receptor complexes can undergo alterations in affinity over time, even while the complex remains on a cell surface. nih.gov

Research into N-ethylmaleimide, a structurally related compound, has shown that pre-incubation with ligands can protect binding sites from modification, suggesting that ligand binding induces conformational changes that shield the site. nih.gov This highlights the dynamic nature of these interactions and the interplay between the ligand, the binding site, and the surrounding environment. nih.gov

Table 1: Key Interactions for Glutarimide Derivatives in Protein Binding Sites

Interaction Type Description Key Residues (Example: CRBN)
Hydrogen Bonding The glutarimide ring's carbonyl and amine groups act as hydrogen bond acceptors and donors. nih.gov Conserved tri-tryptophan pocket, Asparagine (Asn351) nih.gov
π-π Stacking Aromatic moieties on the glutarimide derivative interact with aromatic residues in the binding site. rscf.ru Tryptophan residues in the 'aromatic cage' rscf.ru
Hydrophobic Interactions Non-polar parts of the ligand interact with non-polar residues in the protein, displacing water. Varies depending on the specific derivative and target.

Reaction Mechanism Prediction and Energy Landscape Mapping for this compound Transformations

Computational chemistry is a powerful tool for predicting the outcomes and understanding the mechanisms of chemical reactions involving this compound. nih.gov By modeling the potential energy surface (PES), researchers can map out the energy landscape of a transformation, identifying reactants, products, intermediates, and transition states. masterorganicchemistry.comyoutube.com This allows for the prediction of the most likely reaction pathways and the calculation of reaction rates. youtube.com

For this compound, this could involve predicting the products of hydrolysis, oxidation, or reactions with various nucleophiles and electrophiles. The process involves identifying all possible electron sources and sinks within the reacting molecules and then calculating the energetics of the potential reaction steps. nih.gov

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A critical aspect of understanding a reaction mechanism is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. uni-muenchen.de Computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods, are used to locate these saddle points on the potential energy surface. researchgate.net

Once a transition state is located, its identity must be confirmed. This is done through two main steps:

Vibrational Frequency Analysis : A true transition state will have exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Analysis : An IRC calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions. scm.comrowansci.commissouri.edu This confirms that the located transition state connects the desired reactants and products. uni-muenchen.derowansci.com The IRC provides a detailed picture of the geometric changes that occur throughout the reaction. missouri.edu

Free Energy Perturbation (FEP) and Umbrella Sampling Techniques

While IRC analysis provides a map of the potential energy, it does not always capture the full picture, especially in complex biological systems where solvent effects and entropy are significant. Free energy perturbation (FEP) and umbrella sampling are two computational techniques used to calculate the free energy changes along a reaction coordinate or a binding pathway. nih.gov

Umbrella sampling is a method used to enhance the sampling of conformations along a reaction coordinate, particularly in regions of high energy that would not be sufficiently sampled in a standard molecular dynamics simulation. numberanalytics.com A series of simulations (windows) are run, each with a biasing potential that holds the system in a specific region of the reaction coordinate. nih.govnumberanalytics.com The data from these windows are then combined, typically using the weighted histogram analysis method (WHAM), to construct the potential of mean force (PMF), which is the free energy profile along the reaction coordinate. nih.govresearchgate.net

Free Energy Perturbation (FEP) is a method used to calculate the free energy difference between two states, for example, the binding free energy of two different ligands or the free energy of activation for a reaction. It is based on the idea of "alchemically" transforming one molecule into another over a series of small, non-physical steps.

These methods are computationally intensive but provide a more accurate picture of the thermodynamics of a process than methods that only consider potential energy.

In Silico Screening and Ligand Design for Glutarimide Derivatives

Computational methods have become indispensable in the design and discovery of new drugs. In silico screening and ligand design for glutarimide derivatives aim to identify new compounds with improved activity, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. biolscigroup.usmdpi.com The fundamental principle is that the activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. mdpi.com

The general workflow for a QSAR study is as follows:

Data Collection : A dataset of compounds with known biological activities (e.g., IC50 values) is compiled. nih.gov

Descriptor Calculation : A large number of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound. nih.govtandfonline.com

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. scribd.com

Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques. mdpi.com

QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing which derivatives to synthesize and test. biolscigroup.us For glutarimide derivatives, QSAR studies have been used to identify key structural features that contribute to their antiproliferative and antibacterial activities. tandfonline.comtandfonline.com

Table 2: Common Molecular Descriptors Used in QSAR Studies

Descriptor Type Example Information Encoded
Electronic HOMO/LUMO energies, Dipole moment Electron-donating/withdrawing ability, Polarity biolscigroup.us
Steric Molecular volume, Surface area Size and shape of the molecule tandfonline.com
Hydrophobic LogP Lipophilicity, ability to cross cell membranes
Topological Connectivity indices Atomic connectivity and branching

Molecular Docking and Virtual Screening for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com It is used to predict the binding mode and affinity of a ligand for a particular protein target. The process involves sampling a large number of possible conformations and orientations of the ligand in the binding site and then using a scoring function to rank them. nih.gov Docking studies have been widely used to understand the interactions of glutarimide-based compounds with their targets. researchgate.net

Virtual screening is a computational method that uses docking to screen large libraries of compounds against a protein target to identify potential hits. researchgate.netfrontiersin.org This allows for the rapid and cost-effective identification of new lead compounds for drug discovery. Hierarchical virtual screening approaches can be employed, where an initial fast screening is followed by more rigorous and computationally expensive methods for the most promising candidates. frontiersin.org For glutarimide derivatives, virtual screening can be used to explore vast chemical spaces and identify novel scaffolds that retain the key binding interactions of the glutarimide core while offering improved properties. nih.govresearchgate.net

Table 3: Compound Names Mentioned

Compound Name
This compound
N-ethylmaleimide
Thalidomide (B1683933)
Pomalidomide
Lenalidomide (B1683929)
Cereblon (CRBN)
Cycloheximide (B1669411)
Streptimidone
9-methylstreptimidone
2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione

Environmental Fate and Degradation Mechanisms of N Ethylglutarimide

Abiotic Transformation Pathways in Environmental Compartments

Abiotic transformation involves the degradation of a chemical through non-biological processes, such as reactions with sunlight (photolysis), water (hydrolysis), or other environmental oxidants. These processes can significantly influence the concentration and persistence of a compound in soil, water, and air.

Photolysis, or photodegradation, is a process where chemical compounds are broken down by photons, typically from sunlight. This can be a significant degradation pathway for chemicals present in surface waters or on soil surfaces.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be highly dependent on the pH of the aqueous environment. The glutarimide (B196013) ring, a core feature of N-Ethylglutarimide, is known to be susceptible to hydrolysis.

While specific kinetic data for this compound is not available, studies on related compounds containing a glutarimide ring demonstrate the importance of pH-dependent hydrolysis. For instance, thalidomide (B1683933), which contains a glutarimide moiety, shows marked instability with increasing pH nih.gov. The hydrolysis primarily involves the cleavage of the imide ring nih.govtaylorandfrancis.com. The D-isomer of glutethimide also undergoes hydrolysis of its glutarimide ring as part of its metabolism taylorandfrancis.com. The electron-withdrawing properties of adjacent chemical groups can activate the glutarimide ring, making it more susceptible to hydrolysis nih.gov.

A study on thalidomide demonstrated its pH-dependent stability, which provides an illustrative example of the potential behavior of glutarimide-containing compounds in aqueous environments.

Table 1: pH-Dependent Hydrolysis Half-Life of Thalidomide

pH Half-Life (hours) Reference
7.0 11 nih.gov
7.4 5 nih.gov
8.0 1.25 nih.gov

This table is for illustrative purposes, showing data for the related glutarimide-containing compound, thalidomide.

Furthermore, enzymatic hydrolysis of 3-substituted glutarimides has been shown to occur under mild conditions within a pH range of 4 to 11, with an optimal range of 6 to 9, highlighting the susceptibility of the glutarimide structure to hydrolysis under various conditions google.com. The hydrolysis of cycloheximide (B1669411), another glutarimide antibiotic, is known to occur in alkaline solutions, leading to the opening of the glutarimide ring epa.gov. These findings collectively suggest that hydrolysis is a probable and significant abiotic degradation pathway for this compound in aqueous environments, with the rate likely accelerating under neutral to alkaline conditions.

Oxidation in environmental settings involves the reaction of a substance with oxidizing agents, which can be mediated by minerals, dissolved oxygen, or reactive oxygen species. This can be a key transformation process for organic compounds in both soil and water.

Specific research detailing the environmental oxidation of this compound in soil and water matrices could not be located in the public domain. General soil oxidation processes are complex and depend on factors such as microbial activity (which can produce oxidants), the presence of metal oxides (e.g., manganese oxides), soil temperature, moisture, and oxygen availability researchgate.netregulations.gov. While N-acyl-glutarimides have been shown to undergo pyrolytic decomposition and oxidation at high temperatures (540–660 °C), these conditions are not representative of typical environmental settings mdpi.com. Without specific experimental data, the role and rate of abiotic oxidation in the environmental fate of this compound cannot be determined.

Hydrolysis in Aqueous Environments (pH-Dependent Kinetics)

Biotic Degradation Mechanisms and Microbial Metabolism

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. It is often the primary mechanism for the removal of organic pollutants from the environment. concawe.eu The process can occur under aerobic (oxygen-present) or anaerobic (oxygen-absent) conditions.

Soil microorganisms play a critical role in the transformation and degradation of chemical substances. The rate and pathway of this degradation depend on the chemical's structure, as well as soil properties like pH, temperature, moisture, and microbial population density ufpr.br.

There is a lack of specific studies on the aerobic and anaerobic transformation of this compound in soil. However, information on the broader glutarimide class of compounds suggests that biodegradation is a relevant environmental fate process. A Japanese MITI test on the parent compound, glutarimide, indicated a 66.9% theoretical biochemical oxygen demand (BOD) over two weeks using an activated sludge inoculum, suggesting it is susceptible to biodegradation scbt.com. The presence of the antibiotic glutarimide in soil has been linked to its production by native bacteria, indicating that microbial pathways exist for interacting with this chemical structure researchgate.net.

The transformation of compounds in soil can proceed under both aerobic and anaerobic conditions, though the rates and products often differ. epa.gov Aerobic degradation is typically faster than anaerobic degradation. researchgate.net For related compounds like cycloheximide, regulatory bodies have considered aerobic soil metabolism a required data point for environmental assessment, underscoring its importance for this class of chemicals epa.gov. In some cases, repeated application of a chemical can lead to accelerated degradation in soil due to the adaptation of microbial populations cambridge.org. Given the data on the parent glutarimide structure, it is plausible that this compound may undergo both aerobic and anaerobic transformation in soil, but specific pathways and rates are unknown.

Aquatic sediments are significant sinks for many organic chemicals, where they can be subjected to degradation by diverse microbial communities under both aerobic and anaerobic conditions. Standardized test guidelines, such as OECD 308, are used to assess transformation in these systems. uzh.ch

Table 2: Summary of Potential Environmental Degradation Pathways for the Glutarimide Structure

Pathway Environmental Compartment Conditions Potential for Degradation Supporting Evidence/Comments
Abiotic
Photolysis Surface Water, Soil Surface Sunlight Unknown Data for this compound is lacking. Considered a relevant potential pathway for the glutarimide class by regulatory bodies epa.gov.
Hydrolysis Water, Sediment pH-dependent Likely Glutarimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, based on data from related compounds like thalidomide and cycloheximide nih.govepa.gov.
Oxidation Soil, Water Abiotic oxidants Unknown No specific data available for environmental conditions.
Biotic
Aerobic Transformation Soil Oxygen-present Likely Parent glutarimide shows susceptibility to biodegradation in activated sludge tests scbt.com.
Anaerobic Transformation Soil Oxygen-absent Possible Anaerobic degradation is generally slower than aerobic for many organics researchgate.net. Specific data for soil is lacking.
Biodegradation Aquatic Sediment Aerobic/Anaerobic Likely Parent glutarimide degrades anaerobically in sediment-derived microbial consortia scbt.com.

This table summarizes potential degradation based on data for structurally related compounds, as specific data for this compound is limited.

Identification of Microbial Degradation Pathways and Metabolites

The biodegradation of organic compounds is a critical process that determines their persistence and potential impact on ecosystems. nih.gov While specific studies on the microbial degradation pathways of this compound are not extensively documented in publicly available literature, general principles of microbial metabolism of related nitrogen-containing heterocyclic compounds can provide insights.

Microorganisms, particularly bacteria and fungi, are known to degrade a wide variety of organic pollutants. nih.govpjoes.com The degradation of such compounds often commences with an initial attack by microbial enzymes, such as oxygenases or hydrolases. mdpi.com For a compound like this compound, potential microbial degradation could involve the cleavage of the glutarimide ring or the dealkylation of the ethyl group.

Commonly, the biodegradation of heterocyclic rings involves hydroxylation as an initial step, followed by ring cleavage. frontiersin.org The resulting intermediates are then funneled into central metabolic pathways. The specific metabolites that would be formed from this compound would depend on the particular microbial species and the enzymatic machinery they possess. mdpi.com The identification of these metabolites is crucial for a complete understanding of the degradation pathway and for assessing the environmental impact of the transformation products. nih.gov

Environmental Compartmentalization and Transport Modeling

The distribution of a chemical in the environment is governed by its physical and chemical properties, which influence its partitioning between soil, water, and air. mdpi.com

Sorption to Soil and Sediment

Sorption to soil and sediment is a key process that influences the mobility and bioavailability of organic compounds in the environment. enviro.wiki The extent of sorption is often quantified by the soil-water partition coefficient (Kd) or the organic carbon-normalized sorption coefficient (Koc). nm.gov For nonionic organic compounds, sorption is primarily driven by partitioning into soil organic matter. mdpi.com

While specific experimental data on the sorption of this compound is limited, its potential for sorption can be inferred from its chemical structure. The presence of a polar glutarimide ring and a nonpolar ethyl group suggests that both polar and nonpolar interactions could play a role in its sorption behavior. The organic carbon content of the soil or sediment is expected to be a major factor influencing its sorption. nm.govwhiterose.ac.uk

Table 1: Factors Influencing Sorption of Organic Compounds

Soil/Sediment PropertyInfluence on Sorption
Organic Carbon ContentGenerally, higher organic carbon content leads to increased sorption of nonpolar organic compounds. nm.gov
Clay ContentCan contribute to sorption through surface adsorption, particularly for polar or charged compounds. nm.gov
pHCan influence the surface charge of soil minerals and the speciation of ionizable organic compounds.
Cation Exchange Capacity (CEC)Important for the sorption of cationic compounds. nm.gov

Leaching Potential to Groundwater (Lysimeter Studies)

The potential for a chemical to leach through the soil profile and contaminate groundwater is a significant environmental concern. nih.gov Lysimeter studies, which involve large, intact soil columns, are a valuable tool for assessing the leaching potential of chemicals under realistic environmental conditions.

There are no specific lysimeter studies for this compound found in the reviewed literature. However, the leaching potential of a compound is inversely related to its sorption affinity for the soil. nih.gov Compounds with low sorption coefficients (Kd or Koc) are more likely to be mobile in the soil and have a higher potential to reach groundwater. nih.gov The water solubility of a compound also plays a crucial role; higher solubility can facilitate transport with percolating water.

Volatilization and Atmospheric Transport

Volatilization is the process by which a chemical transforms from a liquid or solid state to a gaseous state and enters the atmosphere. usda.gov Once in the atmosphere, it can be transported over long distances. usda.gov The tendency of a chemical to volatilize is primarily determined by its vapor pressure and Henry's Law constant.

Formation and Persistence of Environmental Transformation Products of this compound

The transformation of parent compounds in the environment can lead to the formation of new chemical entities, known as transformation products (TPs). battelle.orgdiva-portal.org These TPs may have different properties and toxicological profiles than the original compound. nih.gov

Structural Characterization of Degradation Products

The identification and structural elucidation of degradation products are essential for a comprehensive environmental risk assessment. nih.gov This is typically achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgscirp.orgnih.gov

While specific degradation products of this compound have not been characterized in the available literature, potential transformation pathways can be hypothesized. Hydrolysis of the imide bond would lead to the formation of N-ethylglutaramic acid, and further hydrolysis could yield glutaric acid and ethylamine (B1201723). Oxidative degradation could lead to hydroxylated derivatives or cleavage of the ethyl group. The actual degradation products formed will depend on the specific environmental conditions (e.g., microbial activity, sunlight, pH). nih.gov

Table 2: Potential Transformation Pathways and Products

Transformation ProcessPotential Product(s)
HydrolysisN-ethylglutaramic acid, Glutaric acid, Ethylamine
OxidationHydroxylated this compound derivatives
DealkylationGlutarimide

Mechanistic Biological Interactions and Toxicology of N Ethylglutarimide and Glutarimide Based Compounds

Molecular and Cellular Mechanisms of Action of Glutarimide (B196013) Derivatives

Glutarimide derivatives represent a class of chemical compounds with a diverse range of biological activities. ontosight.ai The core glutarimide structure, a six-membered ring containing an imide group, serves as a scaffold that can be modified with various functional groups to modulate its interaction with biological targets. researchgate.netontosight.ai

The biological targets of glutarimide derivatives are varied and depend on the specific substitutions on the glutarimide ring. One of the most well-studied targets is Cereblon (CRBN), a substrate receptor of the CUL4-RING E3 ubiquitin ligase complex. binasss.sa.crfrontiersin.org The glutarimide moiety is essential for binding to a shallow hydrophobic pocket within the thalidomide-binding domain of Cereblon. binasss.sa.cr This interaction is crucial for the activity of immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and its analogs. binasss.sa.crnih.gov The binding affinity of these compounds to Cereblon can be influenced by modifications to the glutarimide ring. nih.gov For instance, N-alkylation of the glutarimide ring can abolish binding to Cereblon. frontiersin.org

Beyond Cereblon, other glutarimide derivatives have been shown to interact with different biological targets. For example, certain derivatives exhibit inhibitory activity against enzymes like the zinc enzyme carbonic anhydrase and the human peptidyl-prolyl cis-trans isomerase FKBP12. acs.org The potency of these interactions, often measured as the half-maximal inhibitory concentration (IC50), varies depending on the specific chemical structure of the derivative. acs.org Additionally, some glutarimide-based compounds have been identified as antagonists for the glycine (B1666218) binding site. acs.org

The process of identifying the specific protein targets of glutarimide derivatives often involves techniques such as affinity purification and activity-based protein profiling. nih.govnih.gov These methods help to isolate and identify proteins that physically interact with the compound of interest. nih.govmdpi.com Computational methods are also employed to predict potential drug-target binding affinities based on the structural features of both the compound and the target protein. plos.orgfrontiersin.org

Table 1: Examples of Glutarimide Derivative Targets and Binding Affinities

Compound ClassTargetType of InteractionMeasurement
Immunomodulatory imide drugs (IMiDs)Cereblon (CRBN)Binding to thalidomide-binding domainVaries
Cycloheximide (B1669411) DerivativeshFKBP12InhibitionIC50 values in the range of 4.4 - 22.0 μM acs.org
Substituted GlutarimidesCarbonic Anhydrase (CA II and IV)InhibitionNanomolar range acs.org
GV150526 AnalogsGlycine binding siteAntagonismNanomolar in vitro affinity acs.org

The biological activity of glutarimide derivatives is critically dependent on the nature and position of their functional groups. The intact imide group (OC-NH-CO) of the glutarimide ring is often considered a key feature for biological recognition, acting as a carrier molecule that can transport other biologically active substituents across cell membranes. researchgate.net Quantum chemical calculations and experimental studies have suggested that the structural and physicochemical properties of the glutarimide moiety are similar to those of uracil (B121893) derivatives, potentially allowing them to interact with receptors involved in the transport of nucleosides. researchgate.net

Substituents on the glutarimide ring play a significant role in determining target specificity and potency. For example, in the context of Cereblon binding, variations in the phthaloyl ring of immunomodulatory drugs distinguish their pharmacokinetic and pharmacodynamic properties, while the glutarimide moiety remains essential for binding. binasss.sa.cr The addition of different functional groups, such as electron-rich (e.g., OMe, OAc) or electron-deficient (e.g., azide, nitro) groups, can significantly alter the biological activity of the resulting glutarimide derivative. thieme-connect.com

The synthesis of various N- and C-functionally substituted glutarimides allows for the exploration of structure-activity relationships. thieme-connect.com For instance, N-substitution of the glutarimide moiety in cycloheximide derivatives led to compounds with reduced toxicity and inhibitory activity against hFKBP12. acs.org Similarly, the replacement of the phthalimide (B116566) core in thalidomide with a benzotriazole (B28993) moiety resulted in a compound with a similar binding mode to Cereblon but with potentially improved properties. researchgate.net The strategic placement of functional groups can also facilitate further chemical modifications, such as the creation of PROTACs (PROteolysis TArgeting Chimeras). nih.gov

Target Identification and Binding Affinities (e.g., Enzyme Inhibition, Receptor Modulation)

Cellular Pathway Modulation and Signal Transduction by Glutarimides

Glutarimide derivatives can exert their biological effects by modulating various intracellular signaling pathways. bioline.org.br These pathways are complex networks of proteins and small molecules that transmit signals from the cell surface to intracellular targets, ultimately leading to changes in cellular function. macmillanusa.comnumberanalytics.com

The interaction of glutarimide compounds with their molecular targets can trigger a cascade of downstream signaling events. For example, the binding of immunomodulatory drugs to Cereblon initiates the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros and Aiolos in multiple myeloma cells. binasss.sa.cr This leads to the decommissioning of oncogenic enhancers and their targets, including MYC and IRF4. binasss.sa.cr

Other glutarimide derivatives have been shown to influence signaling pathways involved in inflammation and cell proliferation. ontosight.aibioline.org.br For instance, some glutarimides can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). bioline.org.br The modulation of signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway and protein kinase C (PKC) dependent pathways has been observed with certain glutarimide-based compounds. bioline.org.br Furthermore, some glutarimide antibiotics have been found to suppress pro-inflammatory responses by inhibiting the activation of glycogen (B147801) synthase kinase 3β (GSK3β), a component of the cAMP signaling pathway. spandidos-publications.com The cAMP pathway itself is a crucial second messenger system that regulates a wide array of cellular functions, including gene transcription and protein expression. nih.gov

Glutarimide derivatives can also influence cellular function by modulating the activity of ion channels, which are proteins that control the flow of ions across cell membranes. researchgate.net Changes in ion flux, particularly of calcium ions (Ca2+), can have profound effects on cellular processes. frontiersin.org

While direct modulation of ion channels by N-Ethylglutarimide itself is not extensively documented in the provided search results, the broader class of glutarimides has been associated with effects that could be linked to ion channel activity. For instance, some glutarimide derivatives possess anticonvulsant properties, which often involve the modulation of ion channels in the nervous system. ontosight.ai The structural similarity of the glutarimide moiety to uracil suggests a potential interaction with transport mechanisms that could indirectly affect ion gradients. researchgate.net

More generally, cellular signaling pathways activated by glutarimide derivatives can indirectly influence ion channel function. For example, signaling cascades that alter the phosphorylation state of ion channels or their associated proteins can modify their gating properties and permeability. frontiersin.org Oxidative stress, which can be induced by certain cellular responses to chemical compounds, is known to modulate the activity of various ion channels, including voltage-gated calcium channels. mdpi.com This can lead to alterations in calcium influx and downstream calcium-dependent signaling events. mdpi.comnih.gov

Investigations into Intracellular Signaling Cascades

Gene Expression and Proteomic Alterations Induced by Glutarimides

The interaction of glutarimide compounds with cellular machinery can lead to significant changes in gene expression and the proteome, which is the entire set of proteins expressed by a cell at a given time. uib.noembopress.org

The binding of immunomodulatory glutarimide derivatives to Cereblon, for example, directly leads to the degradation of specific transcription factors. binasss.sa.cr This degradation results in downstream changes in the expression of genes regulated by these factors. binasss.sa.crtandfonline.com Such alterations in gene expression can have a profound impact on cellular processes like proliferation and survival. bioline.org.br

Proteomic studies, which analyze large-scale changes in protein expression, have been utilized to understand the effects of various compounds, including those with a glutarimide-related structure. uib.nonih.gov These studies can reveal broad alterations in protein levels that are not always directly correlated with changes in their corresponding mRNA levels, highlighting the importance of post-transcriptional and post-translational regulation. elifesciences.org For instance, drug-induced changes in protein expression can occur without corresponding changes in gene expression. uib.no The analysis of the proteome can provide a more direct picture of the functional state of the cell in response to a compound. embopress.org

Lack of Specific Scientific Data Prevents In-Depth Article Generation on this compound

Following a comprehensive and exhaustive search of available scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound this compound (also known as 3-ethylpiperidine-2,6-dione). This scarcity of information makes it impossible to generate a thorough, informative, and scientifically accurate article that adheres to the detailed outline provided in the user's request.

The investigation spanned multiple databases and search strategies, targeting transcriptomic and proteomic data, biotransformation and metabolism pathways, and mechanistic toxicology specifically for this compound. The search also included its systematic name and broader searches on glutarimide derivatives in an attempt to find comparative studies that might include the target compound.

While general information on the toxicology of the parent compound, glutarimide, and extensive research on more complex glutarimide derivatives like aminoglutethimide (B1683760) and lenalidomide (B1683929) are available, these data cannot be directly and accurately extrapolated to fulfill the requirements for an article focused solely on this compound without compromising scientific integrity.

The key areas where specific data for this compound is absent include:

Transcriptomic and Proteomic Response: No studies were identified that performed transcriptomic or proteomic profiling in response to this compound exposure. While such studies exist for other glutarimide-based compounds, particularly in the context of cancer therapeutics, the results are highly specific to the complex structures of those derivatives and their interaction with specific cellular targets like cereblon (CRBN). acs.orgnih.govbiorxiv.org

Biotransformation and Metabolism: There is a lack of published research detailing the specific metabolic pathways, enzymes involved, and the identity of any biologically active metabolites for this compound. Studies on the related compound, aminoglutethimide, indicate that metabolism occurs via hydroxylation of both the piperidine-2,6-dione ring and the ethyl side chain, as well as N-acetylation. nih.govnih.gov However, without direct experimental evidence, it would be speculative to assume the same pathways for this compound.

Mechanistic Toxicology: No specific studies elucidating the molecular and cellular toxicity pathways of this compound were found. General toxicological information for glutarimide suggests potential for irritation and some concern regarding long-term effects, though data is limited. scbt.com More detailed mechanistic insights, such as those available for aminoglutethimide's induction of agranulocytosis, are not available for this compound. ebi.ac.uk

Due to these significant gaps in the scientific record, constructing an article that meets the user's explicit and strict requirements for detailed, specific, and scientifically validated content for each subsection is not feasible. Proceeding with the available information would necessitate extensive extrapolation from related but distinct molecules, violating the core instruction to focus solely on this compound and potentially leading to inaccurate and misleading content.

Therefore, this response serves to inform the user of the current limitations in the available scientific literature regarding this compound, which preclude the creation of the requested article.

Mechanistic Toxicology Assessments

Oxidative Stress Induction and Response Mechanisms

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products or repair the resulting damage. frontiersin.orgfrontiersin.orgoecd-ilibrary.org This imbalance can lead to cellular damage to lipids, proteins, and DNA. frontiersin.org Glutarimide-based compounds, such as thalidomide, have been shown to induce the generation of ROS, leading to oxidative stress. frontiersin.orgresearchgate.net This process is considered a potential mechanism contributing to some of their biological effects. researchgate.net

The cellular response to oxidative stress is a critical defense mechanism. A key pathway involved is the Keap1-Nrf2 pathway. nih.gov Under normal conditions, the protein Keap1 binds to the transcription factor Nrf2, targeting it for degradation. nih.gov However, in the presence of oxidative stress, specific cysteine residues on Keap1 are modified, causing it to release Nrf2. nih.gov Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. nih.gov This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes and detoxification proteins, to mitigate the effects of oxidative stress. nih.gov

While direct studies on this compound's role in oxidative stress are not extensively documented, the known activity of its parent structure, glutarimide, in more complex molecules suggests that it could participate in similar pathways. The induction of ROS can be a significant event, triggering cellular signaling cascades and contributing to the broader toxicological profile of a compound. frontiersin.orgnih.gov

Apoptosis and Necrosis Pathways

Cell death is a fundamental biological process that can be broadly categorized into apoptosis (programmed cell death) and necrosis (uncontrolled cell death). focusontoxpath.com Apoptosis is a highly regulated process essential for normal development and tissue homeostasis, characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies without inducing inflammation. focusontoxpath.comnih.gov Necrosis, conversely, is often the result of acute injury and is characterized by cell swelling and lysis, which releases intracellular contents and can trigger an inflammatory response. focusontoxpath.com

Glutarimide-based compounds have been demonstrated to induce apoptosis through various mechanisms. semanticscholar.orgresearchgate.net Apoptosis can be initiated via two primary pathways:

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress, such as DNA damage or oxidative stress. nih.govthermofisher.com It leads to increased mitochondrial permeability and the release of cytochrome c into the cytoplasm. nih.gov Cytochrome c then forms a complex with other proteins called the "apoptosome," which activates a cascade of enzymes known as caspases, particularly caspase-9, leading to the execution phase of apoptosis. focusontoxpath.comnih.gov

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands (like FasL or TNF-α) to transmembrane death receptors on the cell surface. focusontoxpath.comnih.gov This binding event triggers the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates the same executioner caspases as the intrinsic pathway to dismantle the cell. focusontoxpath.comembopress.org

Studies on thalidomide analogs have shown they can induce apoptosis associated with DNA fragmentation and the activation of caspases. researchgate.net

In addition to apoptosis, a form of programmed necrosis termed "necroptosis" has been identified. focusontoxpath.comcellsignal.com This pathway is activated when apoptosis is inhibited and is dependent on the activation of receptor-interacting protein kinases, RIP1 and RIP3, which form a complex called the necrosome. focusontoxpath.comembopress.org

Off-Target Effects and Associated Mechanistic Insights

Off-target effects occur when a drug or compound binds to and affects proteins other than its intended therapeutic target, potentially leading to unintended biological consequences and side effects. rug.nlyoutube.com For glutarimide-based compounds, particularly the class known as immunomodulatory imide drugs (IMiDs) and the Proteolysis-Targeting Chimeras (PROTACs) derived from them, off-target effects are a significant area of research. rug.nlnih.govnih.gov

The primary mechanism of action for many glutarimide-based drugs involves binding to the protein Cereblon (CRBN), which is part of a Cullin-RING E3 ubiquitin ligase complex. nih.govrsc.org This binding event alters the substrate specificity of the E3 ligase, causing it to recognize and target new proteins (termed "neosubstrates") for ubiquitination and subsequent degradation by the proteasome. rug.nlnih.gov

While this mechanism can be harnessed to degrade specific disease-causing proteins, it can also lead to the unintended degradation of other proteins. nih.gov A well-documented off-target effect of pomalidomide-based PROTACs is the degradation of a variety of zinc-finger (ZF) transcription factors. nih.govbiorxiv.org The degradation of these essential proteins, which play critical roles in cellular function and development, raises concerns about the long-term safety of these compounds. nih.gov The urgent need to understand and mitigate these effects has driven extensive research into the rational design of more specific molecules. nih.govbiorxiv.org

Structure-Activity Relationship (SAR) Studies in Biological Systems for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.comnih.gov For glutarimide-based compounds, SAR studies have been crucial in elucidating their mechanism of action and in designing new derivatives with improved potency and selectivity. nih.govnih.gov

Correlating Structural Modifications with Mechanistic Biological Outcomes

The biological outcome of glutarimide derivatives is highly sensitive to their chemical structure. Even subtle modifications can profoundly alter their interaction with the CRBN E3 ligase and, consequently, which neosubstrates are targeted for degradation.

Key findings from SAR studies include:

Stereochemistry: The stereochemistry of the molecule, even at positions distant from the glutarimide ring, can lead to divergent neosubstrate selectivity. nih.gov This highlights the importance of precise three-dimensional structure in the formation of the ternary complex between CRBN, the drug, and the target protein.

Substitutions on the Glutarimide-Binding Moiety: While the glutarimide core binds CRBN, modifications on the other side of the molecule (e.g., the phthalimide ring in IMiDs) are crucial for recruiting specific neosubstrates. nih.gov Replacing the phthalimide with other structures, such as a quinazolinone, has led to derivatives with different degradation profiles. nih.gov

Linker and Warhead in PROTACs: In PROTACs, the glutarimide acts as the CRBN-binding element, which is connected via a linker to a "warhead" that binds the target protein. The nature and attachment point of the linker, as well as the structure of the warhead, are all critical variables that can be tuned to optimize degradation potency and selectivity. nih.govbiorxiv.org

The following table summarizes how different structural features of glutarimide derivatives can influence the degradation of specific protein targets.

Structural Modification Example Compound Class Resulting Biological Outcome Key Neosubstrates Targeted
Phthalimide Ring Thalidomide, PomalidomideBinds CRBN, recruits specific transcription factorsIKZF1, IKZF3 nih.gov
Quinazolinone Moiety Avadomide (CC-122)Binds CRBN, altered neosubstrate profileIKZF1, IKZF3 (and others) nih.gov
Distal Stereochemical Changes Enantioselective Glutarimide DerivativesDivergent neosubstrate selectivityIKZF3, CK1α, GSPT1, SALL4 nih.gov
Branched Hydrophobic Substitutions HRZ-1 Scaffold DerivativesPreferential degradation of specific kinasesWEE1, CK1α biorxiv.org
Substitution at C5 of Pomalidomide Modified PROTACsReduced off-target degradationDesigned to minimize ZF protein degradation nih.govbiorxiv.org

This table is generated based on findings for various glutarimide-based compounds and illustrates general principles.

Design Principles for Modulating Biological Interaction Profiles

Based on extensive SAR studies, several key design principles have emerged for modulating the biological activity of glutarimide-based compounds and minimizing unwanted effects.

Minimize Off-Target Binding through Strategic Modification: Research has shown that the position of substitution on the IMiD core is critical. For pomalidomide-based PROTACs, creating linker attachments at the C5 position of the phthalimide ring, rather than the C4 position, can significantly reduce the off-target degradation of endogenous zinc-finger proteins. nih.govbiorxiv.org Masking hydrogen-bond donors adjacent to the phthalimide ring is another strategy to diminish these effects. nih.gov

Leverage Stereochemistry for Selectivity: As stereoisomers can exhibit different biological activities and target profiles, the use of enantioselective synthesis is a powerful tool. nih.gov Creating stereochemically pure compounds allows for the fine-tuning of neosubstrate degradation selectivity, enabling the development of molecules that target a single protein of interest. nih.gov

Modulate Physicochemical Properties: Increasing the sp³ character of the molecule, for instance by introducing motifs like cyclopropane (B1198618) rings, has been identified as a general strategy to avoid off-target degradation. nih.gov This approach moves the compounds into a different chemical space compared to flatter, more aromatic molecules. nih.gov

Modular Design for Broad Targeting (PROTACs): The glutarimide moiety can be used as a modular "handle" to engage the CRBN E3 ligase. By attaching this handle via different chemical linkers to a wide variety of "warhead" molecules that bind to specific proteins of interest, a vast array of target proteins can, in principle, be selected for degradation. nih.govbiorxiv.org This modularity is the foundational principle of CRBN-based PROTACs.

Emerging Research Directions and Future Perspectives in N Ethylglutarimide Chemistry

Integration of Artificial Intelligence and Machine Learning in Glutarimide (B196013) Research

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing the discovery and development of new molecules and materials. In the context of glutarimide research, these computational tools are being leveraged to accelerate progress in several key areas.

Furthermore, AI and ML are being used to optimize reaction conditions for the synthesis of glutarimide-containing molecules and to predict the outcomes of chemical transformations. researchgate.net This leads to more efficient and sustainable synthetic routes. The ability of AI to analyze vast datasets also aids in identifying novel structure-activity relationships, which can guide the rational design of new glutarimide-based compounds with desired properties. nih.govacs.org

Table 1: Applications of AI/ML in Glutarimide Research

Application AreaDescriptionPotential Impact
Drug Discovery Predictive modeling for bioactivity and toxicity of glutarimide derivatives. researchgate.netAccelerated identification of lead compounds.
Targeted Protein Degradation Design and optimization of PROTACs and molecular glues. nih.govdiscoveryontarget.comDevelopment of more effective and selective therapeutics.
Reaction Optimization Predicting optimal conditions for the synthesis of glutarimides.Increased efficiency and sustainability of chemical processes.
Structure-Activity Relationship (SAR) Studies Identifying key molecular features for desired properties. nih.govacs.orgRational design of novel glutarimide compounds.

Novel Applications of N-Ethylglutarimide as a Synthetic Intermediate

This compound serves as a versatile building block in organic synthesis, providing a scaffold for the construction of more complex molecules. Its reactivity allows for a variety of chemical transformations, making it a valuable synthetic intermediate.

One of the key areas of application is in the synthesis of biologically active compounds. The glutarimide ring is a common motif in many molecules with therapeutic potential. For example, derivatives of glutarimide have been investigated for their anticonvulsant and anti-inflammatory activities. dokumen.pub The synthesis of these derivatives often involves the modification of the glutarimide core, for which this compound can be a starting point.

Moreover, N-acyl-glutarimides have gained attention as highly reactive precursors in cross-coupling reactions. researchgate.netacs.org These reactions, often catalyzed by transition metals, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis. The unique electronic properties of the N-acyl-glutarimide system facilitate the activation of the amide bond, enabling reactions that are challenging with other amide substrates. researchgate.netacs.org This has opened up new avenues for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Advanced Materials Science Applications Incorporating Glutarimide Scaffolds

The glutarimide scaffold is not only relevant in the context of bioactive molecules but also holds promise in the field of materials science. The incorporation of glutarimide units into polymers and other materials can impart unique properties.

Researchers are exploring the use of glutarimide-containing monomers in the synthesis of novel polymers. These polymers may exhibit enhanced thermal stability, specific mechanical properties, or unique optical characteristics. For instance, the rigid structure of the glutarimide ring can contribute to the development of high-performance polymers with high glass transition temperatures.

In the realm of functional materials, glutarimide-based structures are being investigated for their potential in creating materials with specific recognition or binding capabilities. The hydrogen bonding capabilities of the imide group can be exploited to create self-assembling materials or materials with an affinity for certain molecules. This could lead to applications in sensors, separation technologies, and drug delivery systems. The development of pyrene-based extended structures with different fluorescence responses to organic vapors highlights the potential of using specific molecular scaffolds to create functional organic materials. acs.org

Sustainable Synthesis and Environmental Remediation Strategies for Glutarimide Compounds

The principles of green chemistry are increasingly influencing the way chemical synthesis is performed. For glutarimide compounds, this means developing more sustainable and environmentally friendly methods of production.

Traditional methods for the synthesis of imides can sometimes involve harsh reaction conditions or the use of hazardous reagents. Current research is focused on developing greener alternatives. This includes the use of catalysts that are more environmentally benign, such as niobium pentoxide, and the use of microwave irradiation to accelerate reactions and reduce energy consumption. dokumen.pub The development of catalytic systems that allow for the synthesis of cyclic imides from dicarboxylic acids and amines under milder conditions is a significant step towards more sustainable chemical manufacturing. dokumen.pub

In addition to sustainable synthesis, there is also interest in the environmental fate and potential remediation of glutarimide-containing compounds. Understanding how these molecules behave in the environment is crucial, especially for those used in agriculture or pharmaceuticals. Research in this area may involve studying the biodegradation pathways of glutarimides and developing methods for their removal from water and soil.

Deepening Mechanistic Understanding of Glutarimide Interactions in Complex Systems

A fundamental understanding of how glutarimide-containing molecules interact with their biological targets and their environment is essential for the rational design of new compounds with improved properties.

In the context of medicinal chemistry, researchers are using a combination of experimental techniques and computational modeling to elucidate the molecular mechanisms of action of glutarimide-based drugs. researchgate.net For example, in the case of molecular glue degraders, understanding the precise interactions that lead to the formation of a stable ternary complex is key to designing more potent and selective drugs. stanford.eduacs.orgresearchgate.net X-ray crystallography and other structural biology techniques provide detailed snapshots of these interactions at the atomic level.

Computational methods, such as density functional theory (DFT) calculations, are being used to study the reactivity of glutarimide derivatives and to understand the factors that control their chemical behavior. researchgate.netacs.org These studies provide insights into reaction mechanisms and can help in predicting the outcome of chemical transformations. Furthermore, investigations into the role of glutarimide intermediates in the spontaneous crosslinking of long-lived proteins are shedding light on aging processes and diseases like Alzheimer's. nih.gov This deeper mechanistic understanding is crucial for both the development of new technologies and for mitigating potential adverse effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Ethylglutarimide, and how can researchers optimize yield and purity in laboratory settings?

  • Methodological Answer :

  • Begin with nucleophilic substitution or imidation reactions using glutaric anhydride and ethylamine derivatives.
  • Optimize reaction conditions (temperature, solvent polarity, stoichiometry) through iterative testing. For example, refluxing in tetrahydrofuran (THF) at 60°C for 12 hours may improve yield .
  • Characterize purity via HPLC (≥95% purity threshold) and confirm structure using 1H^1H-NMR (e.g., δ 1.2 ppm for ethyl group protons) and IR (C=O stretch at ~1700 cm1^{-1}) .
  • Include negative controls (e.g., omitting catalysts) to validate reaction specificity .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • Primary Techniques :
TechniqueKey ParametersInterpretation Tips
1H^1H-NMRChemical shifts, integrationMatch ethyl group peaks to reference spectra .
HPLCRetention time, peak symmetryCompare to certified standards for purity validation .
Mass SpectrometryMolecular ion ([M+H]+^+)Confirm m/z = 156.1 (theoretical) .
  • Cross-validate results using multiple techniques to reduce instrumental bias .

Q. How can researchers ensure reproducibility of this compound synthesis across laboratories?

  • Methodological Answer :

  • Document all experimental variables (e.g., solvent grade, humidity levels) in the main manuscript or supplementary materials .
  • Use IUPAC nomenclature for compound identification and report melting points (e.g., 89–91°C) and optical rotation (if applicable) .
  • Share raw spectral data in open-access repositories to enable peer validation .

Advanced Research Questions

Q. What molecular mechanisms underlie the biological activity of this compound, and how can conflicting in vitro vs. in vivo data be resolved?

  • Methodological Answer :

  • Mechanistic Probes :
  • Use competitive binding assays (e.g., fluorescence polarization) to identify protein targets.
  • Compare IC50_{50} values across cell lines (e.g., HEK293 vs. HeLa) to assess selectivity .
  • Resolving Data Contradictions :
  • Verify in vivo metabolism using LC-MS to detect metabolites that may alter activity .
  • Replicate experiments under controlled conditions (e.g., hypoxia vs. normoxia) to identify environmental confounders .

Q. How should researchers design dose-response studies for this compound to account for nonlinear pharmacokinetics?

  • Methodological Answer :

  • Use logarithmic dosing (e.g., 0.1–100 µM) to capture threshold effects.
  • Incorporate pharmacokinetic modeling (e.g., Hill equation) to estimate EC50_{50} and cooperativity coefficients .
  • Validate in silico predictions with in vivo data, adjusting for bioavailability differences .

Q. What strategies are effective for reconciling contradictory results in this compound’s toxicity profiles reported across studies?

  • Methodological Answer :

  • Systematic Analysis Framework :
FactorInvestigation Method
Purity discrepanciesRe-analyze batches via HPLC and NMR .
Species-specific metabolismCompare liver microsome assays (human vs. rodent) .
Statistical powerApply post hoc power analysis to underpowered studies .
  • Conduct a meta-analysis using PRISMA guidelines to identify bias patterns .

Data Presentation & Peer Review

Q. How should researchers present complex datasets on this compound to enhance clarity and reproducibility?

  • Methodological Answer :

  • Use tables for processed data (e.g., IC50_{50}, toxicity thresholds) and append raw data (e.g., spectral files) .
  • Follow NIH guidelines for preclinical report n-values, statistical tests (e.g., ANOVA), and effect sizes .
  • Annotate figures with error bars (SEM) and significance thresholds (p < 0.05) .

Q. What ethical and methodological considerations apply when designing animal studies involving this compound?

  • Methodological Answer :

  • Adhere to ARRIVE 2.0 guidelines: justify sample sizes, randomization, and blinding protocols .
  • Include positive/negative controls (e.g., known toxins) and monitor adverse events in real time .
  • Consult institutional ethics committees for dose escalation and euthanasia criteria .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethylglutarimide
Reactant of Route 2
Reactant of Route 2
N-Ethylglutarimide

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